molecular formula C17H9Cl2N7 B12206938 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Cat. No.: B12206938
M. Wt: 382.2 g/mol
InChI Key: YNOIBXDVHIKBMT-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential as a therapeutic agent, particularly in the treatment of cancer and other proliferative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-8-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is unique due to its specific combination of dichlorophenyl and pyridyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H9Cl2N7

Molecular Weight

382.2 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H9Cl2N7/c18-13-4-3-11(6-14(13)19)26-16-12(8-22-26)17-23-15(24-25(17)9-21-16)10-2-1-5-20-7-10/h1-9H

InChI Key

YNOIBXDVHIKBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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